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Abstract

This technical guide provides a comprehensive spectroscopic analysis of Diethyl
tetradecanedioate (CAS 1472-98-6), a critical intermediate in the synthesis of high-
performance polyamides, lubricants, and drug delivery systems. Unlike standard data sheets,
this document focuses on the causality of spectral features—Ilinking molecular symmetry and
electronic environments to observed NMR, IR, and MS signals.[1] The guide is designed to
assist analytical scientists in structure verification and impurity profiling during process
development.[1]

Chemical Identity & Structural Logic[1][2][3][4][5][6]

Diethyl tetradecanedioate is a long-chain dialkyl ester.[1] Its spectroscopic signature is
defined by two key structural features:

o Centrosymmetry: The molecule possesses a center of inversion (in its most stable extended
conformation), making the two ethyl ester ends chemically and magnetically equivalent.[1]

 Aliphatic Core: The central ngcontent-ng-c2307461527=""_nghost-ng-c2764567632=""
class="inline ng-star-inserted">

chain dominates the signal intensity in NMR and defines the lipophilic vibrational modes in
IR.
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Property Value
IUPAC Name Diethyl tetradecanedioate
CAS Number 1472-98-6

Molecular Formula

Molecular Weight 314.46 g/mol

SMILES CCOC(=0)CCcccreeececececece(=o)oce

Visualization: Structural Symmetry

The following diagram illustrates the chemical equivalence derived from the molecule's
symmetry, which simplifies the NMR spectrum.
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Figure 1: Structural connectivity and symmetry plane of Diethyl tetradecanedioate. Note that
chemically equivalent groups (Left/Right) produce identical NMR signals.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[8][9][10]
Experimental Protocol

» Solvent: Deuterated Chloroform (ngcontent-ng-c2307461527="" _nghost-ng-
€c2764567632="" class="inline ng-star-inserted">
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) is preferred for its ability to dissolve the lipophilic chain while preventing exchange of labile
protons (though none are present here).

e Concentration: ~10-15 mg in 0.6 mL solvent.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Analysis (Proton)

The proton spectrum is characterized by three distinct regions: the deshielded ester protons,
the moderately shielded alpha-protons, and the shielded bulk alkyl chain.[1]
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C NMR Analysis (Carbon)

The carbon spectrum confirms the backbone count and functional group identity.[1]
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Infrared Spectroscopy (FT-IR)

Experimental Protocol

» Method: Attenuated Total Reflectance (ATR) on neat liquid/low-melting solid.[1]

¢ Resolution: 4 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline

ng-star-inserted">

[2]3]
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Spectral Interpretation

The IR spectrum is dominated by the ester functionality and the long aliphatic chain.[1]

Wavenumber
(ngcontent-ng-

c2307461527=""
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class="inline ng-
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most diagnostic peak
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CH2 Scissoring:
1465 Medium Bending Deformation of the
methylene chain.[1]
C-O-C: Asymmetric
1175 Strong Stretching stretching of the ester
linkage.
-(CH2)n- Rocking:
Specific for long alkyl
720 Medium Rocking chains (
).
Mass Spectrometry (MS)
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Experimental Protocol

e lonization: Electron Impact (El) at 70 eV.[1]

e Inlet: GC-MS (Gas Chromatography injection).[1]

Fragmentation Logic

Diethyl tetradecanedioate follows the classic fragmentation rules for aliphatic esters:

o McLafferty Rearrangement: The dominant pathway for esters with ngcontent-ng-
€c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-hydrogens.

e ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Cleavage: Loss of alkoxy groups.
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________________________________________________________________________________________________________________
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Figure 2: Mass spectrometry fragmentation pathways. The McLafferty rearrangement ion (m/z
88) is characteristic of ethyl esters.

Key Diagnostic lons[1]

e m/z 314 (M+): Molecular ion, typically weak intensity.[1]

e m/z 269 (M - 45): Loss of ethoxy group (

)

e m/z 223 (M - 45 - 46): Loss of one ethoxy and one ethanol molecule (formation of
ketene/acylium species).

e m/z 88 (Base Peak): The McLafferty rearrangement ion (ngcontent-ng-c2307461527=
_nghost-ng-c2764567632="" class="inline ng-star-inserted">

). This is the fingerprint of a long-chain ethyl ester.

Summary of Spectroscopic Data
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Technique Key Parameter Value Interpretation
ngcontent-ng-
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inserted">
C NMR
1736 cmngcontent-ng-
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class="inline ng-star-
inserted">
Long chain
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crystallinity/rocking.
Ethyl ester specific
MS (EI) m/z 88 Base Peak
rearrangement.
MS (EI) m/z 314 Molecular lon Confirms MW.[1]
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o National Institute of Standards and Technology (NIST).Mass Spectrum of Tetradecanedioic
acid (related diacid).[1] NIST Chemistry WebBook, SRD 69.[1][2][4][3][5] Available at: [Link]

o SDBS.Spectral Database for Organic Compounds (SDBS).[1] National Institute of Advanced
Industrial Science and Technology (AIST).[1] (General reference for long-chain ester shifts).
Available at: [Link]

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds.[1] (Standard text for McLafferty rearrangement and ester shift prediction).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 4. Tetradecanedioic acid [webbook.nist.gov]

o 5. Dimethyl tetradecanedioate [webbook.nist.gov]

» To cite this document: BenchChem. [Spectroscopic Characterization Guide: Diethyl
Tetradecanedioate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025933#spectroscopic-data-of-diethyl-
tetradecanedioate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C629594&Type=IR-SPEC&Index=2
https://webbook.nist.gov/cgi/cbook.cgi?ID=821-38-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=C112721&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5024215&Mask=2000
https://webbook.nist.gov/cgi/cbook.cgi?ID=C821385&Mask=200
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://www.benchchem.com/product/b025933?utm_src=pdf-custom-synthesis
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C629594&Type=IR-SPEC&Index=2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C112721&Type=IR-SPEC&Index=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=821-38-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5024215&Mask=2000
https://www.benchchem.com/product/b025933#spectroscopic-data-of-diethyl-tetradecanedioate-nmr-ir-ms
https://www.benchchem.com/product/b025933#spectroscopic-data-of-diethyl-tetradecanedioate-nmr-ir-ms
https://www.benchchem.com/product/b025933#spectroscopic-data-of-diethyl-tetradecanedioate-nmr-ir-ms
https://www.benchchem.com/product/b025933#spectroscopic-data-of-diethyl-tetradecanedioate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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